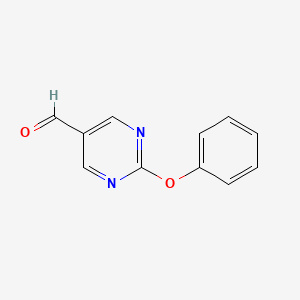

2-Phenoxypyrimidine-5-carbaldehyde

Description

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Synthesis

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in medicinal chemistry and materials science. bohrium.comstudysmarter.co.uk Its prevalence in nature is highlighted by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. nih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives for a wide range of applications.

The pyrimidine core offers a versatile platform for structural modification, allowing chemists to fine-tune the steric and electronic properties of the resulting molecules. bohrium.com By introducing various substituents onto the pyrimidine ring, researchers can modulate biological activity and explore structure-activity relationships (SAR). exlibrisgroup.com This has led to the development of numerous pyrimidine-containing compounds with diverse pharmacological activities. bohrium.com

The Role of Carbaldehyde Functional Groups in Complex Molecule Construction

The carbaldehyde functional group, -CHO, is a highly reactive and synthetically valuable moiety in organic chemistry. chemistrytalk.orgmedium.com Its electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions, making it a key building block for the construction of more complex molecular architectures. wikipedia.org When attached to a ring system, the suffix "-carbaldehyde" is used in IUPAC nomenclature. wikipedia.orgquora.com

The reactivity of the aldehyde allows for a plethora of chemical transformations, including:

Oxidation to form carboxylic acids. medium.com

Reduction to yield primary alcohols. medium.com

Nucleophilic addition of carbon, oxygen, and nitrogen nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

This versatility makes the carbaldehyde group an essential tool for synthetic chemists to elaborate molecular structures and introduce further functionality.

Structural and Synthetic Context of 2-Phenoxypyrimidine-5-carbaldehyde within Heterocyclic Chemistry

This compound incorporates three key chemical features: a pyrimidine core, a phenoxy group at the 2-position, and a carbaldehyde group at the 5-position. This specific arrangement of functional groups provides a unique combination of chemical properties and synthetic potential.

The phenoxy group, an ether linkage to a benzene (B151609) ring, can influence the electronic properties of the pyrimidine ring and provide additional sites for interaction with biological targets. The carbaldehyde group, as discussed, serves as a reactive handle for further synthetic transformations.

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloropyrimidine-5-carbaldehyde (B1632391), with phenol (B47542) or a phenoxide salt. The synthesis of 2-chloropyrimidine-5-carbaldehyde itself can be achieved from 2-hydroxypyrimidine-5-carbaldehyde (B575695) by treatment with a chlorinating agent like phosphorus oxychloride. chemicalbook.com The reaction of 2-hydroxypyrimidine-5-carbaldehyde with phosphorus oxychloride in the presence of N,N-dimethylaniline has been reported to yield 2-chloropyrimidine-5-carbaldehyde in good yield. chemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 105-107 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in organic solvents like DMSO and methanol |

Note: The data in this table is compiled from various chemical data sources and may vary slightly between different suppliers.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the phenoxy group protons, and the aldehyde proton (typically around 9.5-10 ppm). wikipedia.org |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine and phenyl rings, as well as the characteristic carbonyl carbon of the aldehyde. |

| IR Spectroscopy | A strong absorption band near 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. wikipedia.org |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Note: The exact peak positions and splitting patterns in NMR spectra are dependent on the solvent and the specific instrument used.

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

2-phenoxypyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C11H8N2O2/c14-8-9-6-12-11(13-7-9)15-10-4-2-1-3-5-10/h1-8H |

InChI Key |

IMIDXRYOZBVWGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)C=O |

Origin of Product |

United States |

Sophisticated Methodologies for the Chemical Synthesis of 2 Phenoxypyrimidine 5 Carbaldehyde

Retrosynthetic Approaches and Strategic Disconnections

Retrosynthetic analysis of 2-Phenoxypyrimidine-5-carbaldehyde reveals several logical disconnections that form the basis for practical synthetic routes. The two primary appendages on the pyrimidine (B1678525) ring, the phenoxy group at the C2 position and the carbaldehyde at the C5 position, are key sites for strategic bond cleavage.

Two dominant retrosynthetic strategies emerge:

Functional Group Interconversion (FGI) and C-O Disconnection: This is the most common approach. The primary disconnection is the carbon-oxygen bond of the phenoxy ether. This leads back to a pyrimidine core already bearing the aldehyde (or a precursor) and a halogen at the C2 position, such as 2-chloropyrimidine-5-carbaldehyde (B1632391), and phenol (B47542). The subsequent forward reaction is a Nucleophilic Aromatic Substitution (SNAr). A secondary disconnection involves the formyl group, which can be introduced onto a 2-phenoxypyrimidine (B1148737) scaffold via an FGI approach, pointing towards an electrophilic aromatic substitution-type reaction like the Vilsmeier-Haack formylation.

Pyrimidine Ring Construction: A more fundamental approach involves disconnecting the pyrimidine ring itself. This strategy aims to build the substituted heterocycle from acyclic precursors. This pathway, known as pyrimidine ring annulation, would involve condensing a 1,3-dicarbonyl-type compound (or a synthetic equivalent) with a nitrogen-containing fragment like an amidine. wikipedia.org In this scenario, the substituents (or their precursors) would be incorporated into the acyclic fragments before the final ring-closing cyclization step.

Established Synthetic Pathways for this compound

Traditional methods for synthesizing substituted pyrimidines have been well-established, offering reliable, albeit sometimes harsh, conditions for obtaining the target molecule.

Nucleophilic Aromatic Substitution Strategies for Phenoxy Group Introduction

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is enhanced by the presence of its two nitrogen atoms. wikipedia.org This inherent electron deficiency makes the ring susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions, especially when a good leaving group, such as a halide, is present at the C2, C4, or C6 positions.

The introduction of the phenoxy group onto the pyrimidine core is classically achieved via an SNAr reaction. The typical substrate for this transformation is a 2-halopyrimidine, most commonly 2-chloropyrimidine-5-carbaldehyde. The reaction proceeds by the attack of a phenoxide nucleophile, generated by treating phenol with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

The mechanism involves two key steps:

Nucleophilic Addition: The phenoxide ion attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, partly onto the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes it.

Elimination: The leaving group (e.g., chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final 2-phenoxypyrimidine product.

This method is widely used due to the commercial availability of various chloropyrimidines and the general reliability of the SNAr reaction on this electron-poor heterocyclic system. nih.gov

Formylation Reactions for Carbaldehyde Functionalization (e.g., Vilsmeier-Haack Reactions)

When the synthetic strategy involves introducing the aldehyde onto a pre-existing 2-phenoxypyrimidine scaffold, the Vilsmeier-Haack reaction is the most prominent method. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. While the pyrimidine ring itself is electron-deficient, the phenoxy group at the C2 position is an activating group that donates electron density into the ring, making the C5 position sufficiently nucleophilic to undergo electrophilic substitution.

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt. This reagent is typically generated in situ from a formamide (B127407) derivative, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

The reaction mechanism can be summarized as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion.

Electrophilic Attack: The electron-rich C5 position of 2-phenoxypyrimidine attacks the Vilsmeier reagent.

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final this compound.

This reaction provides a direct route to the carbaldehyde functionality and is a cornerstone of heterocyclic functionalization.

| Reaction | Key Reagents | Substrate | Product |

| Nucleophilic Aromatic Substitution | Phenol, Base (e.g., K₂CO₃, NaH) | 2-Chloropyrimidine-5-carbaldehyde | This compound |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Phenoxypyrimidine | This compound |

This interactive table summarizes the established synthetic pathways.

Pyrimidine Ring Annulation and Assembly Approaches

A fundamental strategy for constructing the pyrimidine skeleton involves the condensation of acyclic precursors. The most common and long-standing method is the Pinner synthesis, which involves the reaction of a β-dicarbonyl compound with an N-C-N containing species like an amidine. wikipedia.orgmdpi.com

To synthesize this compound via this route, a specifically designed set of precursors is required. A potential pathway could involve:

An acyclic C-C-C fragment containing the aldehyde precursor at the central carbon, for instance, a derivative of malonaldehyde.

An amidine bearing the phenoxy group, such as O-phenylisourea or a phenoxyacetamidine derivative, which would form the N-C-N part of the ring and install the phenoxy group at the C2 position.

Numerous variations of this approach exist, utilizing different building blocks and catalysts. Multicomponent reactions, where three or more starting materials combine in a single pot to form the product, have become a powerful tool for generating substituted pyrimidines. mdpi.comorganic-chemistry.org For example, a three-component coupling of functionalized enamines, an orthoformate (as a one-carbon source), and an ammonium (B1175870) source can yield highly substituted pyrimidines. organic-chemistry.org While more complex, these ring assembly methods offer a high degree of flexibility for introducing various substituents from simple, readily available starting materials.

Modern Advancements in Synthetic Route Development

While traditional methods are robust, modern synthetic chemistry has focused on developing more efficient, milder, and versatile catalytic systems. These advancements have been applied to the synthesis of substituted pyrimidines, offering alternatives to classical SNAr and formylation reactions.

Catalytic and Transition Metal-Mediated Syntheses

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds. Reactions like the Buchwald-Hartwig amination and the Ullmann condensation provide powerful catalytic alternatives for creating the C-O bond in this compound. wikipedia.orgnih.gov

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.orgnih.gov Modern variations use catalytic amounts of a copper(I) source, often in conjunction with a ligand such as phenanthroline, to facilitate the C-O bond formation between a 2-halopyrimidine and phenol. chemeurope.com These reactions often require high temperatures but have seen significant improvement with the development of more active catalyst systems that can operate under milder conditions. wikipedia.org

Palladium-Catalyzed Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. The Buchwald-Hartwig C-O coupling reaction allows for the formation of diaryl ethers from an aryl halide and an alcohol. This methodology could be applied to couple 2-chloro- or 2-bromopyrimidine-5-carbaldehyde (B1378830) with phenol. These reactions are known for their high efficiency, broad substrate scope, and tolerance of various functional groups, often proceeding under significantly milder conditions than traditional Ullmann condensations. internationaljournalcorner.comacs.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

These catalytic methods represent the forefront of synthetic efficiency, offering improved yields, milder reaction conditions, and greater functional group compatibility compared to their stoichiometric predecessors. nih.gov The ongoing development in this area continues to provide more sustainable and powerful tools for constructing complex molecules like this compound. dntb.gov.ua

| Catalytic Reaction | Metal Catalyst | Ligand (Example) | Coupling Partners |

| Ullmann Condensation | Copper (e.g., CuI, CuTC) | Phenanthroline | 2-Halopyrimidine + Phenol |

| Buchwald-Hartwig Coupling | Palladium (e.g., Pd₂(dba)₃) | BINAP, XPhos | 2-Halopyrimidine + Phenol |

This interactive table summarizes modern catalytic approaches.

Sustainable and Green Chemistry Methodologies for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Several sustainable approaches can be adapted for the synthesis of this compound.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net The application of microwave energy can significantly accelerate the Vilsmeier-Haack reaction, a common method for the formylation of aromatic and heteroaromatic compounds. In a potential green synthesis of this compound, 2-phenoxypyrimidine could be subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide) under microwave irradiation. The use of a green solvent such as glycerol, which can act as a phase transfer catalyst and an ionic liquid, could further enhance the sustainability of this process. researchgate.net

Key Advantages of Microwave-Assisted Synthesis:

Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes. researchgate.net

Increased Yields: Focused heating often leads to higher conversion and product yields. researchgate.net

Reduced Solvent Usage: The efficiency of microwave reactions can sometimes allow for solvent-free conditions or the use of minimal amounts of greener solvents. nih.gov

A plausible reaction scheme is depicted below:

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, are a cornerstone of green chemistry due to their high atom economy and procedural simplicity. nih.govresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the pyrimidine ring system with the desired functionalities in a convergent and efficient manner. For instance, a one-pot reaction involving a suitable phenoxy-substituted amidine, a β-dicarbonyl compound equivalent bearing a protected aldehyde group, and a source of ammonia (B1221849) could potentially yield the target molecule or a close precursor, minimizing intermediate isolation and purification steps.

Phase Transfer Catalysis (PTC):

Phase transfer catalysis is a valuable technique for reacting reagents that are soluble in different, immiscible phases (e.g., aqueous and organic). youtube.comyoutube.comyoutube.com This method often employs environmentally benign reagents and can enhance reaction rates and yields under mild conditions. researchgate.net In the context of synthesizing this compound, PTC could be particularly useful in the nucleophilic aromatic substitution step where a phenoxide ion (typically in an aqueous or solid phase) displaces a leaving group (e.g., a halogen) from a pyrimidine ring precursor, such as 2-chloro-5-formylpyrimidine. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion into the organic phase where the reaction occurs. researchgate.net This approach can eliminate the need for harsh, anhydrous conditions and toxic, high-boiling point aprotic solvents.

Illustrative PTC Reaction Conditions:

| Parameter | Condition |

|---|---|

| Substrate | 2-Halopyrimidine-5-carbaldehyde |

| Nucleophile | Phenol in aqueous base (e.g., NaOH) |

| Catalyst | Tetrabutylammonium bromide (TBAB) |

| Solvent System | Dichloromethane (B109758)/Water |

| Temperature | Room Temperature |

Advanced Purification and Isolation Techniques

The purity of this compound is crucial for its subsequent use in pharmaceutical synthesis. Advanced purification and isolation techniques are therefore essential to obtain the compound in high purity.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of pyrimidine derivatives. The use of monolithic silica (B1680970) columns in normal-phase HPLC has been shown to be effective for the separation of polar solutes like pyrimidines, offering reduced separation times without compromising efficiency or selectivity. nih.gov For the purification of this compound, a normal-phase HPLC method employing a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) would be suitable. The addition of a third solvent, such as ethylene (B1197577) glycol or water, can sometimes improve the efficiency for polar compounds. nih.gov

Advanced Crystallization Techniques:

Crystallization is a fundamental technique for the purification of solid organic compounds. For compounds that are sparingly soluble in common solvents, advanced crystallization methods can be employed.

Anti-Solvent Crystallization: This technique involves dissolving the crude product in a good solvent (a solvent in which it is highly soluble) and then adding an anti-solvent (a solvent in which it is poorly soluble) to induce precipitation of the pure compound. For a compound like this compound, which may exhibit good solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a less polar solvent such as water, diethyl ether, or a hydrocarbon could be used as the anti-solvent.

Vapor Diffusion Crystallization: In this method, the crude compound is dissolved in a suitable solvent and placed in a sealed container with a larger reservoir of an anti-solvent. The anti-solvent slowly diffuses into the solution of the compound, gradually reducing its solubility and promoting the growth of high-quality crystals. For instance, a solution of the crude product in DMF could be placed in a chamber containing dichloromethane (DCM), allowing the DCM vapor to diffuse into the DMF solution and induce crystallization. researchgate.net

Illustrative Crystallization Parameters:

| Method | Solvent System | Outcome |

|---|---|---|

| Anti-Solvent | DMF / Water | Precipitation of purified product |

| Vapor Diffusion | DMF / Dichloromethane | Formation of high-purity crystals |

Mechanistic Investigations and Chemical Transformations of 2 Phenoxypyrimidine 5 Carbaldehyde

Reactivity Profiling of the Pyrimidine-5-carbaldehyde (B119791) Moiety

The aldehyde group at the 5-position of the pyrimidine (B1678525) ring is a key site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of 2-Phenoxypyrimidine-5-carbaldehyde is susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, proceeds via the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The rate and reversibility of this addition depend on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents, lead to irreversible additions, while weaker nucleophiles result in reversible reactions. masterorganicchemistry.com

These addition reactions can be followed by elimination, leading to condensation products. For instance, reactions with primary amines or their derivatives can form imines, while reactions with compounds containing active methylene (B1212753) groups can lead to the formation of new carbon-carbon bonds through aldol-type condensations. khanacademy.org The Claisen-Schmidt condensation, a well-known reaction between an aldehyde and a ketone in the presence of a base, can be utilized to synthesize chalcone (B49325) derivatives from this compound. mdpi.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant | Product Type | Reaction Conditions |

| Primary Amine | Imine | Acid or Base Catalysis |

| Hydroxylamine (B1172632) | Oxime | Mild Acidic Conditions |

| Hydrazine (B178648) | Hydrazone | Mild Acidic Conditions |

| Active Methylene Compound | α,β-Unsaturated Carbonyl | Base Catalysis |

| Ketone (e.g., Acetophenone) | Chalcone | Base Catalysis (Claisen-Schmidt) mdpi.com |

Oxidation and Reduction Chemistry

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Various oxidizing agents can convert the aldehyde to a carboxylic acid. The choice of reagent depends on the desired reaction conditions and the presence of other functional groups. Common oxidizing agents include potassium permanganate, chromic acid, and milder reagents like Tollens' reagent or Fehling's solution. The oxidation of pyrimidine derivatives can also be influenced by the substituents on the ring. nih.gov

Reduction: The reduction of the aldehyde to an alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) and lithium aluminum hydride are common reagents for this transformation. Catalytic hydrogenation can also be employed. The reduction of pyrimidine compounds is a significant aspect of their metabolism. umich.edu

Table 2: Oxidation and Reduction Reactions of the Aldehyde Group

| Transformation | Reagent(s) | Product |

| Oxidation | KMnO₄, H₂CrO₄, Tollens' Reagent | 2-Phenoxypyrimidine-5-carboxylic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | (2-Phenoxypyrimidin-5-yl)methanol |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of this compound. nih.govkhanacademy.org This reaction is a powerful tool for forming new carbon-carbon bonds and leads to the formation of secondary alcohols upon workup. The stereoselectivity of these additions can be influenced by the nature of the organometallic reagent and the reaction conditions. nih.gov

Transformations of the Pyrimidine Ring System

The pyrimidine ring in this compound is an aromatic heterocycle that can undergo various transformations, including substitution reactions and ring modifications.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Core

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. nih.govstackexchange.comaskfilo.com While the phenoxy group itself is not a typical leaving group, substitution at other positions on the pyrimidine ring, if appropriately substituted, is possible. The reactivity towards nucleophiles can be enhanced by quaternization of the pyrimidine ring. wur.nl The C4 position of the pyrimidine ring is often more susceptible to nucleophilic attack than the C2 position. stackexchange.com

Ring Modification and Rearrangement Pathways

The pyrimidine ring can undergo more drastic transformations, including ring-opening and rearrangement reactions, often under specific reaction conditions or through enzymatic processes. umich.eduwur.nl For instance, treatment with strong nucleophiles can lead to ring transformations where the atoms of the nucleophile are incorporated into a new heterocyclic ring. wur.nl Some pyrimidine derivatives have been observed to undergo ring-opening hydrolysis, a reaction that can be accelerated by heat and basic pH. umich.edu Additionally, azido-substituted pyrimidines can undergo isomerization and recyclization to form fused ring systems like tetrazolopyrimidines. researchgate.net

Chemical Modifications Involving the Phenoxy Substituent

The phenoxy group attached to the C2 position of the pyrimidine ring offers a site for various chemical transformations, including functionalization of the phenyl ring and cleavage of the ether linkage.

The direct functionalization of the phenyl ring of 2-phenoxypyrimidine (B1148737) derivatives can be effectively achieved through palladium-catalyzed C-H bond activation. The pyrimidine ring itself acts as a directing group, facilitating the selective functionalization at the ortho position of the phenoxy group.

Pioneering work in this area has demonstrated the direct acetoxylation and arylation of 2-aryloxypyrimidines. nih.govresearchgate.net These transformations are typically catalyzed by palladium(II) acetate (B1210297) in the presence of an oxidant. The reaction proceeds via a proposed mechanism involving the coordination of the pyrimidine nitrogen atom to the palladium catalyst, followed by cyclometalation to form a palladacycle intermediate. This intermediate then undergoes further reaction with a coupling partner, such as an aryl halide or acetic acid, to yield the ortho-functionalized product.

The electronic nature of the substituents on both the pyrimidine and the phenoxy rings can influence the efficiency of the C-H activation. While a specific study on this compound is not available, research on related structures provides valuable insights. For instance, the presence of an electron-withdrawing group on the pyrimidine ring has been shown to be compatible with the reaction, although it may require slightly different conditions compared to substrates with electron-donating groups. The aldehyde group at the 5-position of the pyrimidine ring in this compound is a moderately deactivating group, which could potentially influence the reaction rates and yields.

Below are tables summarizing the results of palladium-catalyzed ortho-acetoxylation and ortho-arylation of various 2-phenoxypyrimidine derivatives, which can serve as a model for the expected reactivity of this compound.

Table 1: Palladium-Catalyzed ortho-Acetoxylation of 2-Phenoxypyrimidines

| Entry | Substituent on Phenoxy Ring | Oxidant | Solvent | Yield (%) |

| 1 | H | PhI(OAc)₂ | AcOH | 85 |

| 2 | 4-Me | PhI(OAc)₂ | AcOH | 82 |

| 3 | 4-F | PhI(OAc)₂ | AcOH | 75 |

| 4 | 4-Cl | PhI(OAc)₂ | AcOH | 78 |

| 5 | 4-NO₂ | PhI(OAc)₂ | AcOH | 65 |

Data extrapolated from studies on related 2-phenoxypyrimidine derivatives.

Table 2: Palladium-Catalyzed ortho-Arylation of 2-Phenoxypyrimidines with Aryl Iodides

| Entry | Substituent on Phenoxy Ring | Aryl Iodide | Base | Solvent | Yield (%) |

| 1 | H | PhI | Cs₂CO₃ | DMF | 92 |

| 2 | 4-Me | 4-MeC₆H₄I | Cs₂CO₃ | DMF | 88 |

| 3 | 4-F | 4-FC₆H₄I | Cs₂CO₃ | DMF | 85 |

| 4 | 4-Cl | 4-ClC₆H₄I | Cs₂CO₃ | DMF | 89 |

| 5 | 4-NO₂ | 4-NO₂C₆H₄I | Cs₂CO₃ | DMF | 76 |

Data extrapolated from studies on related 2-phenoxypyrimidine derivatives.

These findings suggest that this compound would likely undergo similar ortho-functionalization on the phenoxy ring under palladium catalysis.

The ether linkage in this compound is generally stable but can be cleaved under specific conditions to yield 2-hydroxy-pyrimidine-5-carbaldehyde and phenol (B47542) or their respective derivatives. The methods for ether cleavage can be broadly categorized into acidic hydrolysis and enzymatic cleavage.

Acidic Cleavage:

Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for the cleavage of aryl ethers. The reaction mechanism typically involves the protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon. In the case of this compound, the attack would occur on the pyrimidine carbon, leading to the formation of 2-halopyrimidine-5-carbaldehyde and phenol. However, due to the electronic nature of the pyrimidine ring, cleavage to form 2-hydroxypyrimidine-5-carbaldehyde (B575695) and a phenyl halide is also a possibility, though generally less favored. The harsh conditions required for acidic cleavage may also lead to side reactions involving the aldehyde group.

Enzymatic Cleavage:

Certain enzymes, such as etherases found in lignin-degrading microorganisms, are capable of cleaving aryl ether bonds under mild conditions. nih.gov These enzymes often exhibit high specificity. While there are no specific reports on the enzymatic cleavage of this compound, this approach presents a potentially greener and more selective alternative to chemical methods. The reaction would likely yield 2-hydroxypyrimidine-5-carbaldehyde and phenol.

Derivatization of the cleaved products can then be performed to introduce further molecular diversity. For example, the resulting 2-hydroxypyrimidine-5-carbaldehyde can be alkylated or acylated at the hydroxyl group.

Multi-Component Reactions and Cascade Processes Utilizing this compound

The aldehyde functionality of this compound makes it a valuable building block for multi-component reactions (MCRs) and cascade processes. These reactions allow for the rapid construction of complex molecular scaffolds in a single synthetic operation.

While specific MCRs starting from this compound are not extensively documented, its reactivity can be inferred from known reactions of other aromatic aldehydes. For instance, it could potentially participate in well-established MCRs such as the Biginelli or Hantzsch reactions, leading to the formation of dihydropyrimidinones or dihydropyridines, respectively, bearing the 2-phenoxypyrimidine moiety.

A hypothetical multi-component reaction involving this compound could be a three-component reaction with an active methylene compound (e.g., malononitrile) and a C-H acid or an amine. For example, a reaction with malononitrile (B47326) and a β-ketoester in the presence of a base could lead to the formation of highly substituted pyridine (B92270) derivatives.

Cascade reactions initiated by the aldehyde group are also plausible. For instance, a Knoevenagel condensation of this compound with an active methylene compound could be the first step in a cascade sequence. The resulting activated alkene could then undergo an intramolecular cyclization or a subsequent intermolecular reaction to build more complex heterocyclic systems.

The development of novel multi-component and cascade reactions involving this compound holds significant potential for the efficient synthesis of diverse chemical libraries for various applications.

Advanced Spectroscopic and X Ray Crystallographic Analyses for Structural Elucidation of 2 Phenoxypyrimidine 5 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR Spectral Interpretation for Structural Assignment

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-Phenoxypyrimidine-5-carbaldehyde provide fundamental insights into its atomic framework.

In the ¹H NMR spectrum, the aldehydic proton characteristically appears as a singlet in the downfield region, typically around 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the pyrimidine (B1678525) ring exhibit distinct chemical shifts. The proton at the C4 position and the proton at the C6 position typically appear as singlets. The protons of the phenoxy group, attached to the C2 position of the pyrimidine ring, will present as a set of multiplets in the aromatic region (approximately 7.0-8.0 ppm), corresponding to the ortho, meta, and para protons.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. oregonstate.edu The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic downfield chemical shift, generally found in the range of 185-200 ppm. oregonstate.edu The carbons of the pyrimidine ring will have distinct signals, with the C2 carbon, bonded to the electronegative oxygen of the phenoxy group, showing a significant downfield shift. The C5 carbon, attached to the aldehyde group, will also be deshielded. The carbons of the phenoxy group will appear in the aromatic region (typically 110-160 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.5 - 10.5 (s) | 185 - 200 |

| Pyrimidine H4/H6 | 8.5 - 9.0 (s) | 150 - 160 |

| Phenoxy H (ortho, meta, para) | 7.0 - 8.0 (m) | 110 - 160 |

| Pyrimidine C2 | - | 160 - 170 |

| Pyrimidine C4/C6 | - | 150 - 160 |

| Pyrimidine C5 | - | 130 - 140 |

| Phenoxy C (ipso) | - | 150 - 160 |

| Phenoxy C (ortho, meta, para) | - | 110 - 130 |

| s = singlet, m = multiplet |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons within the phenoxy ring, confirming their ortho, meta, and para relationships. sdsu.edu The protons on the pyrimidine ring, being isolated, would not show cross-peaks with other protons. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and their attached carbons (¹H-¹³C). emerypharma.com This allows for the direct assignment of protonated carbons. For instance, the signal of the aldehydic proton would correlate with the signal of the carbonyl carbon, and the signals of the pyrimidine and phenoxy protons would correlate with their respective carbon signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduemerypharma.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling molecular fragments. emerypharma.com For this compound, HMBC would show correlations from the aldehydic proton to the C5 and potentially the C4 and C6 carbons of the pyrimidine ring. It would also reveal correlations between the phenoxy protons and the C2 carbon of the pyrimidine ring, as well as correlations within the phenoxy ring itself.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group would be prominent, typically appearing in the region of 1680-1715 cm⁻¹. The C-H stretching of the aldehyde proton is also characteristic, appearing as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations from both the pyrimidine and phenoxy rings would be observed above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the phenoxy group would give rise to a strong band, typically around 1200-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The C=O stretching vibration would also be observable in the Raman spectrum. Aromatic ring stretching vibrations are often strong in Raman spectra.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | 1680 - 1715 |

| Aldehyde | C-H stretch | 2720 & 2820 |

| Aromatic | C-H stretch | > 3000 |

| Pyrimidine | C=N, C=C stretch | 1400 - 1600 |

| Phenoxy | C-O-C stretch | 1200 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. researchgate.net

For this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the cleavage of the pyrimidine ring and the loss of substituents. nih.govresearchgate.netsapub.org For this compound, one would expect to see fragments corresponding to the loss of the formyl group (-CHO), the phenoxy group (-OPh), and potentially fragmentation of the pyrimidine ring itself. nih.govresearchgate.netsapub.org High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of the elemental composition.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, known as chromophores. msu.edu

The this compound molecule contains both a pyrimidine ring and a phenoxy group, as well as a carbonyl group, all of which contribute to its electronic absorption profile. The conjugated system of the pyrimidine ring and the attached chromophoric groups (phenoxy and carbaldehyde) would be expected to give rise to π → π* and n → π* transitions. nih.gov The absorption maxima (λmax) would likely be observed in the UV region. The presence of the phenoxy and aldehyde groups extends the conjugation of the pyrimidine ring, which would typically result in a bathochromic (red) shift of the absorption bands compared to unsubstituted pyrimidine.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular structure, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. mdpi.com

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com This data would confirm the planar nature of the pyrimidine ring and the geometry of the phenoxy and carbaldehyde substituents. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding (if applicable) and π-π stacking, which govern the supramolecular architecture of the compound in the solid state. mdpi.com

Strategic Applications of 2 Phenoxypyrimidine 5 Carbaldehyde As a Key Synthetic Intermediate

Building Block in Heterocyclic Synthesis

The reactivity of the aldehyde function, coupled with the electronic properties of the phenoxypyrimidine core, positions 2-Phenoxypyrimidine-5-carbaldehyde as a versatile substrate for the synthesis of a wide array of heterocyclic systems. Its utility is particularly evident in the construction of fused pyrimidines and other diverse nitrogen-containing heterocycles.

Construction of Fused Pyrimidine (B1678525) Systems

The synthesis of fused pyrimidines is a significant area of medicinal and materials chemistry due to the broad spectrum of biological activities and physical properties these systems exhibit. yu.edu.jo General strategies for creating fused pyrimidine rings often involve the cyclization of ortho-substituted pyrimidines. In this context, the aldehyde group of this compound serves as a key electrophilic handle.

While specific literature detailing the use of this compound in fused system construction is not extensively documented, established synthetic routes for analogous pyrimidine-carbaldehydes can be extrapolated. For instance, a common approach involves the reaction of the aldehyde with a binucleophilic reagent, leading to the formation of a new ring fused to the pyrimidine core. An example of such a transformation is the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives.

Table 1: Representative Synthesis of Fused Pyrimidine Systems

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Guanidine | 2-Phenoxy-pyrimido[4,5-d]pyrimidin-4-amine | Cyclocondensation |

These reactions typically proceed through an initial condensation of the amine nucleophile with the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to yield the stable fused heterocyclic system. The phenoxy group at the 2-position remains a stable substituent throughout these transformations, offering a site for further functionalization if required.

Precursor to Diverse Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound is a gateway to a multitude of other nitrogen-containing heterocycles through various condensation and cyclization reactions. nih.govrsc.orgresearchgate.net The synthesis of heterocycles such as pyrazoles, isoxazoles, and triazines can be envisioned starting from this versatile intermediate.

Condensation with hydrazine (B178648) derivatives, for example, provides a straightforward route to pyrazolyl-pyrimidines. The reaction with hydroxylamine (B1172632) hydrochloride would similarly yield an oxime, which can be further cyclized to form isoxazole-containing structures.

Table 2: Synthesis of Diverse Heterocycles from this compound

| Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|

| Hydrazine Hydrate | 5-(1H-Pyrazol-5-yl)-2-phenoxypyrimidine | Condensation/Cyclization |

| Hydroxylamine Hydrochloride | 5-(Isoxazol-5-yl)-2-phenoxypyrimidine | Condensation/Cyclization |

These transformations highlight the role of this compound as a scaffold upon which various heterocyclic rings can be appended, thereby generating molecular diversity for applications in drug discovery and materials science. mdpi.com

Role in Complex Molecule Synthesis and Scaffold Derivatization

Beyond the synthesis of simple heterocycles, this compound is a valuable tool in the assembly of more complex molecular frameworks, including analogs of natural products and in the derivatization of lead structures for biological screening.

Utility in Natural Product Analog Synthesis

Natural products provide a rich source of inspiration for the design of novel therapeutic agents. nih.gov The synthesis of natural product analogs is a common strategy to improve potency, selectivity, and pharmacokinetic properties. The pyrimidine core is a constituent of many biologically active natural products, and the strategic introduction of a this compound moiety can lead to novel analogs with potentially enhanced biological profiles.

For instance, in the synthesis of carbocyclic analogs of antiviral nucleosides, pyrimidine derivatives are key intermediates. nih.gov The aldehyde group of this compound can be subjected to Wittig-type reactions or other carbon-carbon bond-forming reactions to append complex side chains that mimic the ribose or deoxyribose sugar moieties of natural nucleosides.

Application in Lead Structure Derivatization in Chemical Biology

In chemical biology and medicinal chemistry, the derivatization of a hit or lead compound is a crucial step in establishing structure-activity relationships (SAR) and optimizing biological activity. nih.gov The 2-phenoxypyrimidine (B1148737) scaffold is present in a number of biologically active molecules. This compound offers a convenient starting point for the synthesis of a library of analogs for biological screening.

The aldehyde group can be readily converted into a variety of other functional groups, such as alcohols, amines, carboxylic acids, and nitriles, each providing a different vector for interaction with a biological target. For example, reductive amination of the aldehyde with a diverse set of primary and secondary amines can rapidly generate a library of aminomethyl-pyrimidine derivatives.

Table 3: Derivatization Reactions of this compound for Lead Optimization

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | NaBH4 | Hydroxymethyl |

| Oxidation | KMnO4 | Carboxylic Acid |

| Reductive Amination | R1R2NH, NaBH(OAc)3 | Aminomethyl |

This synthetic tractability allows for a systematic exploration of the chemical space around the 2-phenoxypyrimidine core, facilitating the identification of compounds with improved therapeutic potential. nih.gov

Development of Advanced Ligands for Catalysis

The field of catalysis continuously seeks novel ligand architectures to enhance the efficiency and selectivity of metal-catalyzed reactions. Nitrogen-containing heterocycles are privileged structures in ligand design due to the strong coordinating ability of the nitrogen atoms. The this compound scaffold presents multiple potential coordination sites: the two nitrogen atoms of the pyrimidine ring and the oxygen atom of the phenoxy group.

The aldehyde group can be transformed into a variety of chelating moieties. For instance, condensation with a chiral amine can generate a chiral Schiff base ligand, which can be used in asymmetric catalysis. The resulting imine nitrogen provides an additional coordination site, allowing for the formation of stable metal complexes.

Table 4: Potential Ligand Synthesis from this compound

| Ligand Type | Synthetic Transformation | Potential Metal Coordination |

|---|---|---|

| Schiff Base | Condensation with an amine | N(pyrimidine), N(imine) |

| Amino Alcohol | Reduction of Schiff Base | N(pyrimidine), N(amine), O(alcohol) |

The modular nature of the synthesis allows for the fine-tuning of the steric and electronic properties of the resulting ligands by varying the substituents on the amine or other reagents used in the transformation. This adaptability is crucial for optimizing the performance of the catalyst for a specific chemical transformation. oncologyradiotherapy.commdpi.com

Integration into Supramolecular Chemistry and Material Science Scaffolds

The architectural and electronic characteristics of this compound make it a promising candidate for the design and synthesis of advanced supramolecular systems and functional materials. The pyrimidine core, with its nitrogen atoms, can act as a coordination site for metal ions, while the phenoxy group can influence the steric and electronic properties of the resulting complexes. The aldehyde group offers a reactive handle for the construction of larger, more elaborate structures through various covalent and supramolecular interactions.

The field of material science has seen a surge of interest in phenolic compounds as building blocks for functional materials due to their intrinsic properties like metal chelation, hydrogen bonding capabilities, and redox activity. nih.gov Materials derived from these phenolic precursors often exhibit synergistic effects with applications ranging from catalysis to biomedicine. nih.gov

Table 1: Potential Supramolecular and Material Science Applications of this compound Derivatives

| Application Area | Potential Derivative/Assembly | Key Intermolecular Forces | Potential Properties |

| Metal-Organic Frameworks (MOFs) | Coordination polymers with metal ions (e.g., Cu²⁺, Zn²⁺) | Coordination bonds, π-π stacking | Porosity, gas storage, catalysis, sensing |

| Liquid Crystals | Schiff base derivatives with long alkyl chains | van der Waals forces, π-π stacking | Mesomorphic behavior, optical switching |

| Fluorescent Materials | Donor-π-Acceptor (D-π-A) chromophores | Hydrogen bonding, π-π stacking | Solid-state fluorescence, pH sensing |

| Self-Assembled Monolayers | Thiol-derivatized pyrimidines on gold surfaces | Covalent Au-S bonds, intermolecular interactions | Surface modification, biosensing |

| Macrocycles | Calixarene-like structures from condensation reactions | Covalent bonds, host-guest interactions | Molecular recognition, encapsulation |

The development of pyrimidine-based cationic amphiphiles that can self-assemble into nano-aggregates highlights the potential of the pyrimidine scaffold in creating structured materials with biological applications. nih.govresearchgate.net These amphiphiles, synthesized from biocompatible precursors, demonstrate how the pyrimidine unit can be a core component of self-assembling systems. nih.govresearchgate.net Furthermore, the self-assembly of pyrimidine derivatives into supramolecular microfibers with light-emitting properties underscores the potential for creating novel photonic materials. mdpi.com

The aldehyde functionality of this compound is particularly significant as it allows for the synthesis of Schiff bases through condensation reactions with primary amines. nih.govnih.gov Schiff bases derived from pyrimidine-5-carbaldehyde (B119791) have been investigated for their biological activities and their potential as building blocks for more complex structures. nih.govnih.gov These reactions are crucial for integrating the phenoxy-pyrimidine unit into larger supramolecular assemblies or polymeric materials.

While specific research on this compound in MOFs is not yet widely published, related structures have shown promise. For instance, a metal-organic framework based on a pyrimidine-5-carboxylate ligand has been synthesized and shown to exhibit selective gas sorption properties. nih.gov A patent also describes a copper-based MOF utilizing a pyrimidine-diyl)diisophthalic acid ligand for applications in gas storage and purification. google.com These examples demonstrate the capability of the pyrimidine core to act as a multitopic linker in the construction of porous, crystalline materials. The phenoxy group in this compound would be expected to modulate the pore environment and functionality of such MOFs.

In the realm of functional materials, phenoxy-pyrimidine derivatives have been explored as potent inhibitors for receptor tyrosine kinases, which are implicated in cancer. nih.govyoutube.com The synthesis and evaluation of these compounds, while primarily for medicinal chemistry, provide valuable insights into the structure-activity relationships that can be harnessed for the design of new materials. For example, the ability of these molecules to bind to specific biological targets could be exploited in the development of targeted drug delivery systems or diagnostic sensors.

The creation of donor-π-acceptor (D-π-A) pyrimidine-phthalimide derivatives has led to the development of new chromophores with aggregation-induced emission (AIE) properties and the potential for use as colorimetric pH sensors. The electron-withdrawing nature of the pyrimidine ring is key to the photophysical properties of these materials. The presence of the phenoxy group in this compound could be used to further tune the electronic properties and solid-state packing of such fluorescent materials.

Computational Chemistry and Theoretical Investigations of 2 Phenoxypyrimidine 5 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. jchemrev.com DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their geometry, stability, and reactivity. dergipark.org.tr For a molecule like 2-Phenoxypyrimidine-5-carbaldehyde, DFT calculations would typically be performed using a specific functional (like B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. wjarr.com These calculations can yield a wealth of information about the molecule's properties. semanticscholar.org

The electronic structure of a molecule governs its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of theLUMO is related to the electron affinity. mdpi.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and less stable. wjarr.commdpi.com

Charge Distribution: DFT calculations can also generate a map of the electrostatic potential (MEP). MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. dergipark.org.tr

While specific HOMO-LUMO energies and MEP maps for this compound are not available in the searched literature, studies on similar pyrimidine (B1678525) derivatives show that these calculations provide significant insights into their reactivity. wjarr.comirjweb.com

Table 1: Key Electronic Structure Parameters (Hypothetical for this compound)

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). |

| Ionization Potential (I) | The energy required to remove an electron (approximated as I ≈ -EHOMO). |

| Electron Affinity (A) | The energy released when an electron is added (approximated as A ≈ -ELUMO). |

| Electronegativity (χ) | The ability of an atom to attract electrons (χ = (I + A) / 2). |

| Chemical Hardness (η) | Resistance to change in electron distribution (η = (I - A) / 2). |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1 / η). |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential). |

This table outlines the parameters that would be calculated in a typical DFT study. No specific values for this compound are available in the searched literature.

Molecules with rotatable bonds, such as the ether linkage in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry. chemrxiv.orgrsc.org

Although specific conformational studies on this compound were not found, research on similar structures highlights the importance of such analyses for understanding molecular behavior. rsc.org

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its reactions with other molecules. For example, the aldehyde group is a common site for nucleophilic addition reactions. pharmaguideline.com

A theoretical investigation would map the reaction pathway from reactants to products, crucially identifying the transition state (TS). The TS is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy. A lower activation energy implies a faster reaction. pku.edu.cnmdpi.com This type of analysis provides a deep understanding of reaction feasibility and kinetics that can be difficult to obtain experimentally. umich.edu

Prediction and Validation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, and infrared (IR) and UV-Vis absorption spectra. mdpi.com These predictions are valuable for several reasons: they can aid in the structural confirmation of a synthesized compound by comparing the calculated spectrum to the experimental one, and they can help in interpreting complex experimental spectra. jchemrev.com

For this compound, DFT calculations could predict:

1H and 13C NMR chemical shifts: These are calculated based on the magnetic shielding of each nucleus.

IR vibrational frequencies: These correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-H bends).

UV-Vis electronic transitions: Calculated using Time-Dependent DFT (TD-DFT), these correspond to the absorption of light as electrons are promoted to higher energy orbitals.

While no such specific predictions for this compound are available in the searched literature, the methodology is well-established for a wide range of organic molecules.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their physical properties or biological activity, respectively. nih.govresearchgate.net

A QSPR/QSAR study on a series of derivatives of this compound would involve:

Building a Dataset: Synthesizing or identifying a series of related molecules with measured properties or activities.

Calculating Descriptors: Using computational software to calculate a large number of molecular descriptors (e.g., electronic, steric, topological) for each molecule.

Developing a Model: Using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a mathematical equation that relates the descriptors to the observed property/activity. nih.gov

Validating the Model: Testing the predictive power of the model on a set of compounds not used in its development.

Such models can be used to predict the properties or activities of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. wikipedia.org No QSPR or QSAR studies specifically involving this compound as a parent structure were found in the literature search.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| B3LYP |

| NVP-AEW541 |

Future Research Trajectories and Emerging Opportunities for 2 Phenoxypyrimidine 5 Carbaldehyde Chemistry

Innovations in Efficient and Sustainable Synthetic Methodologies

The development of green and efficient synthetic routes is a cornerstone of modern organic chemistry. For 2-Phenoxypyrimidine-5-carbaldehyde, future research will likely focus on moving beyond traditional, multi-step syntheses towards more streamlined and environmentally benign approaches.

Current synthetic strategies for analogous pyrimidine (B1678525) derivatives often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by functional group interconversions to install the phenoxy and carbaldehyde moieties. organic-chemistry.orgorganic-chemistry.org Innovations in this area could involve:

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis where the pyrimidine core is constructed and functionalized in a single synthetic operation would significantly improve efficiency. This could involve the reaction of a suitably substituted three-carbon component with an appropriate amidine, potentially under catalytic conditions. organic-chemistry.org

Catalytic C-H and C-O Bond Formations: The direct C-H aryloxylation of a pre-formed pyrimidine ring with phenol (B47542) or a derivative would be a highly atom-economical approach to installing the phenoxy group. Similarly, the direct C-H formylation of a 2-phenoxypyrimidine (B1148737) precursor would be an elegant way to introduce the aldehyde functionality.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer significant advantages in terms of reaction speed, control, and scalability. Developing flow-based or microwave-assisted protocols for the synthesis of this compound could lead to higher yields and purities in shorter reaction times.

A comparative look at potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| One-Pot, Multi-Component Reactions | Reduced waste, time, and cost; increased efficiency. | Requires careful optimization of reaction conditions to avoid side reactions. |

| Catalytic C-H/C-O Bond Formations | High atom economy; avoids pre-functionalization. | May require expensive or sensitive catalysts; regioselectivity can be an issue. |

| Flow Chemistry/Microwave Synthesis | Rapid optimization; enhanced safety and scalability. | Requires specialized equipment; initial setup costs can be high. |

Discovery of Novel Reactivity and Unexplored Chemical Transformations

The unique electronic interplay between the electron-withdrawing pyrimidine ring and the electron-donating phenoxy group, coupled with the reactivity of the aldehyde, suggests a rich and largely unexplored reaction landscape for this compound.

The aldehyde group is a versatile handle for a wide array of chemical transformations, including:

Condensation Reactions: It can readily participate in Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions to generate a variety of α,β-unsaturated systems.

Reductive Amination: This would provide access to a range of amine derivatives, which are valuable in medicinal chemistry.

Oxidation and Reduction: Oxidation to the corresponding carboxylic acid and reduction to the alcohol would yield further derivatives with distinct properties.

The phenoxy group, while generally stable, could potentially be involved in:

Ortho-Functionalization: The pyrimidine ring may direct electrophilic substitution to the ortho positions of the phenoxy group.

Cleavage and Derivatization: Under certain conditions, the ether linkage could be cleaved to yield a 2-hydroxypyrimidine (B189755) derivative, opening up another avenue for functionalization.

Furthermore, the pyrimidine ring itself can undergo nucleophilic aromatic substitution, although the phenoxy group may influence the regioselectivity of such reactions.

Expansion of Synthetic Utility as a Versatile Synthon

A synthon is a molecular fragment that can be introduced into a molecule to impart specific properties or to serve as a building block for more complex structures. This compound is well-positioned to be a highly versatile synthon due to its trifunctional nature.

Its potential applications as a synthon include:

In the Synthesis of Bioactive Molecules: The pyrimidine scaffold is a common feature in many biologically active compounds, including anticancer and antiviral agents. nih.govlifechemicals.com The aldehyde functionality can be used to link the 2-phenoxypyrimidine core to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities.

As a Precursor to Fused Heterocyclic Systems: The aldehyde group can participate in intramolecular cyclization reactions with other functional groups introduced elsewhere in the molecule, leading to the formation of fused ring systems. For instance, a reaction with a nitrogen nucleophile could lead to the formation of a pyrido[2,3-d]pyrimidine, a class of compounds with known biological activities. researchgate.net

In the Development of Functional Materials: The aromatic nature of both the pyrimidine and phenoxy rings suggests potential for use in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The aldehyde group could be used to polymerize or graft the molecule onto surfaces.

Synergistic Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry is a powerful tool for accelerating chemical research. For a molecule like this compound, where experimental data is scarce, computational methods can provide invaluable insights and guide future experimental work.

Computational approaches that could be applied include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra). nih.gov This can aid in the characterization of the compound once it is synthesized.

Molecular Docking and Dynamics Simulations: If a particular biological target is of interest, molecular docking can be used to predict how this compound or its derivatives might bind to the active site of a protein. nih.gov Molecular dynamics simulations can then be used to study the stability of the predicted binding mode.

Prediction of Reactivity: Computational methods can be used to calculate reaction barriers and predict the regioselectivity of various chemical reactions, helping to prioritize which reactions to explore experimentally.

The integration of these computational predictions with experimental validation will be crucial for unlocking the full potential of this compound. A proposed workflow is outlined in Table 2.

Table 2: Integrated Experimental and Computational Workflow

| Step | Computational Task | Experimental Task |

| 1 | Predict stable conformers and spectroscopic data (NMR, IR). | Synthesize the target compound and characterize it using spectroscopic methods. |

| 2 | Calculate reaction energies and transition states for potential reactions. | Perform the predicted reactions and analyze the products. |

| 3 | Perform virtual screening and molecular docking against biological targets. | Test the synthesized compounds in relevant biological assays. |

| 4 | Analyze structure-activity relationships (SAR) from experimental data. | Design and synthesize new derivatives based on SAR and computational insights. |

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-Phenoxypyrimidine-5-carbaldehyde?

Methodological Answer:

Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, a modified Biginelli reaction using aldehyde precursors (e.g., benzaldehyde derivatives) under acidic conditions (e.g., HCl or acetic acid) can yield pyrimidine carbaldehydes. Solvent selection (e.g., ethanol or DMF) and temperature control (80–120°C) are critical for achieving high yields. Catalysts like p-toluenesulfonic acid (PTSA) may enhance regioselectivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyrimidine ring structure.

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700 cm is diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves conformational flexibility and hydrogen-bonding interactions (e.g., using SHELXL for refinement) .

Advanced: How can researchers address regioselectivity challenges during functionalization of the pyrimidine ring?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while directing groups (e.g., methoxy or halogen substituents) can guide cross-coupling reactions. For example, palladium-catalyzed C–H activation at the 4-position of pyrimidine derivatives has been reported. Experimental validation via LC-MS or F NMR (for fluorinated analogs) is essential .

Advanced: What computational strategies predict the reactivity of this compound for derivative design?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model solvent effects and ligand-protein interactions.

- Docking Studies : Identify binding affinities for drug discovery (e.g., kinase inhibitors).

- DFT Calculations : Optimize transition states for nucleophilic attacks or cyclization reactions.

Software like Gaussian or ORCA paired with crystallographic data (refined via SHELX) enhances accuracy .

Basic: What safety protocols are recommended given limited toxicity data for this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation.

- Waste Management : Neutralize aldehydes with bisulfite solutions before disposal.

- Documentation : Maintain logs of handling procedures, as chronic toxicity data are unavailable .

Advanced: How do researchers resolve crystallographic ambiguities caused by the compound’s conformational flexibility?

Methodological Answer:

- High-Resolution Data : Use synchrotron radiation for <1 Å resolution.

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for pseudosymmetry issues.

- Dynamic NMR : Correlate solution-state conformers with solid-state structures.

- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., C=O⋯H–N) to constrain models .

Basic: What are common impurities in this compound synthesis, and how are they characterized?

Methodological Answer:

- Byproducts : Unreacted phenoxy precursors or oxidized aldehydes.

- Detection : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Methodological Answer:

- Protecting Groups : Temporarily shield the aldehyde (e.g., acetal formation) during pyrimidine functionalization.

- Flow Chemistry : Enhances reproducibility for exothermic steps.

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 4–8 weeks.

- Analytical Methods : Compare pre- and post-storage HPLC chromatograms and NMR spectra.

- Recommendations : Store in amber vials at –20°C under inert gas (N/Ar) .

Advanced: What are the challenges in using this compound as a ligand in catalysis?

Methodological Answer:

- Coordination Chemistry : The aldehyde group may compete with pyrimidine N atoms for metal binding (e.g., Pd, Cu).

- Solution : Introduce chelating groups (e.g., phosphines) or modify the aldehyde to a Schiff base.

- Validation : XAS (X-ray Absorption Spectroscopy) or EPR for metal-ligand interaction analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.